N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
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Overview
Description
N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Attachment to Benzene Ring: The final step involves the attachment of the thiazole-pyridine moiety to a benzene ring substituted with diethylamine groups. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole or pyridine derivatives.
Scientific Research Applications
N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The thiazole and pyridine rings play a crucial role in binding to the active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
- N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide
- 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
Uniqueness
N,N-diethyl-N’-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to the presence of both diethylamine groups and the specific arrangement of the thiazole and pyridine rings
Properties
Molecular Formula |
C18H20N4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H20N4S/c1-3-22(4-2)16-9-7-15(8-10-16)20-18-21-17(13-23-18)14-6-5-11-19-12-14/h5-13H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
PJWBWTCWQUZIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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